molecular formula C15H10ClNO B8284190 6-(4-chloro-phenyl)-1H-quinolin-2-one

6-(4-chloro-phenyl)-1H-quinolin-2-one

Cat. No. B8284190
M. Wt: 255.70 g/mol
InChI Key: DDAHZBNILFVNGG-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

A solution of 22.7 g (0.101 mol) 6-bromo-1H-quinolin-2-one in 380 mL 1,4-dioxane and 380 mL MeOH is combined with 141.5 ml (0.283 ml) 2 M Na2CO3 solution and saturated with argon. Then 3.735 g (3.23 mmol) tetrakis-triphenyl-phosphane-palladium and 4-chlorophenylboric acid are added successively. The reaction mixture is heated to 110° C. for four hours and then evaporated down to a volume of 300 mL. 1.2 L water are added and the precipitate is filtered off. The solid is dried at 55° C. in the drying cupboard, washed with diisopropylether and dried again.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
141.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenyl-phosphane palladium
Quantity
3.735 g
Type
reactant
Reaction Step Three
Name
4-chlorophenylboric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four
Name
Quantity
380 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.C([O-])([O-])=O.[Na+].[Na+].[Cl:19][C:20]1[CH:25]=[CH:24][C:23](OB(O)O)=[CH:22][CH:21]=1>O1CCOCC1.CO>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]3)=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
BrC=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
141.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
tetrakis-triphenyl-phosphane palladium
Quantity
3.735 g
Type
reactant
Smiles
Name
4-chlorophenylboric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)OB(O)O
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
380 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down to a volume of 300 mL
ADDITION
Type
ADDITION
Details
1.2 L water are added
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The solid is dried at 55° C. in the drying cupboard
WASH
Type
WASH
Details
washed with diisopropylether
CUSTOM
Type
CUSTOM
Details
dried again

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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